molecular formula C14H20N6O4S B2819709 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one CAS No. 2034223-37-3

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one

Cat. No.: B2819709
CAS No.: 2034223-37-3
M. Wt: 368.41
InChI Key: FANLQZOVSLEEDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one is a sophisticated heterocyclic compound featuring a unique molecular architecture that combines multiple pharmacologically relevant motifs. This complex molecule contains a cyclopropyl-triazole moiety linked to a pyrrolidine ring, which is connected through a carbonyl bridge to a methylsulfonyl-imidazolidin-2-one scaffold. The presence of the cyclopropyl group enhances metabolic stability and influences membrane permeability, while the triazole ring system contributes to hydrogen bonding capabilities and molecular recognition properties. The methylsulfonyl group provides strong electron-withdrawing characteristics that can significantly influence the compound's electronic distribution and binding affinity to biological targets. The strategic incorporation of both pyrrolidine and imidazolidin-2-one heterocycles, which are well-established in medicinal chemistry, suggests potential applications as a key intermediate in the synthesis of biologically active molecules or as a molecular scaffold for protein-binding studies. Researchers may employ this compound in the development of enzyme inhibitors, particularly those targeting proteases and kinases, given the demonstrated utility of similar complex heterocyclic systems in pharmaceutical research for neurodegenerative diseases , cancer , and metabolic disorders . The compound's structural complexity, featuring multiple nitrogen-containing heterocycles, makes it particularly valuable for investigating molecular interactions in chemical biology and drug discovery programs. This specialized chemical is provided For Research Use Only and is strictly intended for laboratory research purposes by qualified scientific professionals. Not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

1-[3-(4-cyclopropyltriazol-1-yl)pyrrolidine-1-carbonyl]-3-methylsulfonylimidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O4S/c1-25(23,24)20-7-6-18(14(20)22)13(21)17-5-4-11(8-17)19-9-12(15-16-19)10-2-3-10/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANLQZOVSLEEDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(C1=O)C(=O)N2CCC(C2)N3C=C(N=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Gaps

  • Activity Prediction : The methylsulfonyl group may enhance kinase inhibition compared to 5cp (IC₅₀ = 3.6 µM), though experimental validation is needed .
  • Crystallographic Gaps : The target compound’s crystal structure remains unreported, unlike Ethyl 6-(4-cyclopropyl...carboxylate , which was resolved to 0.84 Å resolution .
  • Synthetic Challenges : Scalability of the CuAAC step and purification of the multi-heterocyclic product require optimization, as seen in analogous syntheses .

Q & A

Basic Research Questions

Q. What established synthetic routes are used to prepare this compound, and what reaction conditions are critical for optimizing yield?

  • Methodology :

  • The synthesis involves multi-step protocols. First, the pyrrolidine core is functionalized with a 4-cyclopropyl-1H-1,2,3-triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Subsequent coupling with 3-(methylsulfonyl)imidazolidin-2-one is achieved using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF .
  • Critical Conditions :
  • CuAAC : Requires strict anhydrous conditions and nitrogen atmosphere to prevent oxidation.
  • Coupling Step : pH control (6–7) and low temperature (0–4°C) minimize side reactions.
  • Example Table :
StepReagents/ConditionsYield (%)Monitoring Method
Triazole FormationCuSO₄·5H₂O, sodium ascorbate, H₂O/tert-BuOH (1:1), 60°C75–80TLC (Rf = 0.5 in EtOAc/hexane)
Imidazolidinone CouplingEDC, HOBt, DMF, 0°C → RT, 12h60–65HPLC (≥95% purity)

Q. What spectroscopic and chromatographic methods are recommended for characterization, and how should conflicting data be resolved?

  • Primary Techniques :

  • NMR : Assign peaks using ¹H/¹³C NMR in DMSO-d₆. Key signals:
  • Cyclopropyl protons: δ 0.6–1.2 (multiplet) .
  • Methylsulfonyl group: δ 3.2 (singlet, 3H) .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
    • Conflict Resolution :
  • Cross-validate with X-ray crystallography (if crystals are obtainable) using SHELXL for refinement . For example, triazole ring planarity and bond angles can resolve ambiguities in NMR assignments .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict biological targets or reactivity?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites. For example, the triazole ring’s N2 atom shows high electron density, suggesting hydrogen-bonding interactions .
  • Molecular Docking : Use AutoDock Vina to screen against kinase targets (e.g., EGFR). The cyclopropyl group’s steric bulk may influence binding pocket accessibility .
    • Validation : Compare docking scores with experimental IC₅₀ values from kinase inhibition assays.

Q. What strategies address low yields during imidazolidin-2-one ring formation?

  • Troubleshooting :

  • Catalyst Screening : Test alternative coupling agents (e.g., DCC vs. EDC) to improve efficiency .
  • Temperature Gradients : Slow warming (0°C → RT over 6h) reduces epimerization .
    • Case Study :
  • A 20% yield increase was achieved by replacing DMF with dichloromethane (DCM) and adding DMAP as a catalyst .

Q. How should discrepancies between crystallographic and spectroscopic data be analyzed?

  • Approach :

  • Refine X-ray data with SHELXL, focusing on anisotropic displacement parameters to detect disorder (e.g., rotational freedom in the pyrrolidine ring) .
  • Compare experimental vs. DFT-calculated NMR shifts. A >0.5 ppm deviation in methylsulfonyl protons may indicate crystal packing effects .
    • Example :
  • A ¹H NMR signal at δ 3.3 (DMSO-d₆) was initially assigned to methylsulfonyl but later corrected to a solvent-shifted pyrrolidine proton via NOESY .

Data Contradiction Analysis

Q. How to resolve conflicting bioactivity results in different assay systems?

  • Strategy :

  • Assay Conditions : Compare buffer pH (e.g., Tris-HCl vs. PBS) and co-solvents (DMSO tolerance ≤1%). The compound’s solubility in PBS may limit activity in cell-based assays .
  • Metabolic Stability : Test liver microsome stability (e.g., mouse vs. human). Rapid degradation in mouse S9 fractions could explain false negatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.